(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
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Overview
Description
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, also known as (3R,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . This compound is a stereoisomer and belongs to the class of oxanes, which are six-membered cyclic ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of linalool, a naturally occurring terpene alcohol. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (3R,6R)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol
- Linalool oxide II (pyran)
- Linalool oxide (pyranoid) trans
- cis-Linalool oxide (pyranoid)
Uniqueness
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
41720-62-1 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
InChI Key |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Origin of Product |
United States |
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